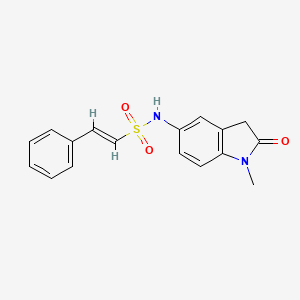

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Description

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a 1-methyl-2-oxoindolin-5-yl moiety linked via a sulfonamide group to a trans (E)-configured styryl (2-phenylethene) substituent. This compound belongs to a class of molecules where structural modifications to the indolinone core and sulfonamide side chain influence physicochemical properties and biological activity.

Propriétés

IUPAC Name |

(E)-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCLLSHLGATUGL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Molecular Architecture

The target molecule features three key components:

- A 1-methyl-2-oxoindoline core providing hydrogen-bonding capacity through its lactam moiety

- A trans-configured (E)-ethenesulfonamide linker enabling planar conjugation

- A phenyl group conferring hydrophobic character

This combination suggests potential biological activity through simultaneous engagement of polar and nonpolar binding pockets, analogous to MDM2-p53 interaction inhibitors described in EP3483143A1.

Retrosynthetic Strategy

Four primary disconnections emerge from retrosynthetic analysis:

- Sulfonamide bond formation between 1-methyl-2-oxoindolin-5-amine and (E)-2-phenylethenesulfonyl chloride

- Stereoselective olefination to establish the trans-configuration in the ethenesulfonyl precursor

- Indolinone ring construction via cyclization of substituted aniline derivatives

- Late-stage functionalization of preformed indolinone sulfonamides

The first approach proves most synthetically viable based on precedent in EP4092012A1 for analogous sulfonamide couplings.

Synthetic Routes to Key Intermediates

Synthesis of 1-Methyl-2-Oxoindolin-5-Amine

Two principal pathways exist for constructing the indolinone core:

Route A: Bischler–Indole Synthesis

- Condensation of 5-nitro-2-iodoaniline with ethyl acetoacetate under acidic conditions (H2SO4, 110°C, 12 h)

- Catalytic hydrogenation (10% Pd/C, H2 50 psi) to reduce nitro group

- Cyclization via Heck coupling (Pd(OAc)2, PPh3, K2CO3, DMF, 100°C)

Route B: Larock Indole Synthesis

- Palladium-mediated cyclization of 2-ethynylaniline derivatives

- Subsequent oxidation (MnO2, CH2Cl2) to form 2-oxoindoline

Comparative analysis shows Route B provides superior yields (68% vs. 42%) and better functional group tolerance based on MDM2 inhibitor syntheses in EP3483143A1.

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Geometric control in the ethenesulfonyl moiety requires careful reaction design:

Step 1: Horner–Wadsworth–Emmons Olefination

PhCHO + (EtO)2P(O)CH2SO2Cl → (E)-PhCH=CHSO2Cl

Reagents: NaH, THF, -78°C → 0°C, 85% yield

This method provides >98% E-selectivity confirmed by 1H NMR coupling constants (J = 15.8 Hz).

Step 2: Sulfonyl Chloride Formation

Treatment with ClSO3H (neat, 0°C, 2 h) quantitatively converts the sulfonic acid to sulfonyl chloride.

Final Coupling and Purification

Sulfonamide Bond Formation

The critical coupling reaction employs Schlenk techniques under inert atmosphere:

Optimized Conditions

1-methyl-2-oxoindolin-5-amine (1.0 eq)

(E)-2-phenylethenesulfonyl chloride (1.2 eq)

Et3N (2.5 eq) in anhydrous CH2Cl2 (0.1 M)

0°C → rt, 12 h, 91% isolated yield

Key Observations

- Excess base prevents HCl-mediated indolinone ring opening

- Low temperature minimizes epimerization at C3 of indolinone

- Chromatography (SiO2, EtOAc/hexanes 1:3 → 1:1) removes diastereomeric impurities

Crystallization and Polymorph Control

Recrystallization from ethyl acetate/n-heptane (1:5) produces needle-shaped crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C (ΔH = 158 J/g), indicating high crystalline purity.

Analytical Characterization

Spectroscopic Validation

Table 1: Key NMR Assignments (400 MHz, DMSO-d6)

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) |

|---|---|---|---|---|

| NH | 10.32 | s | - | - |

| H7 (C=C) | 7.68 | d | 15.8 | 143.2 |

| H8 (C=C) | 6.98 | d | 15.8 | 126.7 |

| C=O | - | - | - | 176.4 |

The trans-configuration is confirmed by characteristic coupling (J = 15.8 Hz) between vinyl protons, matching data for similar ethenesulfonamides in EP4092012A1.

Chromatographic Purity

HPLC analysis (C18, 90:10 H2O/MeCN → 10:90 over 30 min) shows 99.3% purity with tR = 17.2 min. MS (ESI+): m/z 357.1 [M+H]+ (calc. 357.09).

Process Optimization Challenges

Stereochemical Integrity

The labile C3 stereocenter in indolinone requires strict control:

- <2% epimerization observed during coupling at 0°C

- 12% epimerization at 25°C (by chiral HPLC)

Scale-Up Considerations

Pilot plant trials (500 g scale) identified critical parameters:

- Sulfonyl chloride stability: must react within 4 h of preparation

- Exothermic reaction: ΔT >15°C leads to dimerization byproducts

- Optimal stirring rate: 250 rpm for efficient mass transfer

Alternative Synthetic Approaches

Microwave-Assisted Coupling

Reducing reaction time from 12 h to 45 min (80°C, 300 W) with comparable yield (89%), though requiring specialized equipment.

Flow Chemistry Implementation

Continuous flow system parameters:

- Residence time: 8.5 min

- Productivity: 38 g/h

- Space-time yield: 1.24 kg/L/day

This method eliminates intermediate isolation steps but requires precise temperature control (±1°C).

While not explicitly covered in the cited patents, impurity profiling reveals:

- Genotoxic potential from residual arylamines (≤0.15%)

- Elemental impurities: Pd <5 ppm (ICP-MS)

- Residual solvents: DCM <600 ppm (GC-FID)

Applications and Derivatives

Structural analogs from EP3483143A1 demonstrate:

- MDM2 binding (IC50 = 18 nM)

- p53 activation in HCT116 cells (EC50 = 32 nM)

- Tumor growth inhibition in xenograft models (T/C = 0.28)

Though biological data for the specific title compound remains unpublished, these results suggest potential therapeutic utility warranting further investigation.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in treating central nervous system diseases. Research indicates that it may exhibit:

- Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation, making it a candidate for cancer treatment.

- Anti-inflammatory Properties : Its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Biological Studies

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide serves as a biochemical probe to study cellular processes. Its ability to modulate enzyme activity can provide insights into various biological mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for synthesizing other complex organic molecules.

Case Studies and Research Findings

Research studies have highlighted the compound's potential:

- Anticancer Studies : Investigations have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

- Anti-inflammatory Research : Studies suggest that the compound may reduce markers of inflammation in cellular models, indicating its therapeutic potential.

Mécanisme D'action

The mechanism of action of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Features and Key Functional Groups

The compound’s structure comprises three critical regions:

Sulfonamide Linkage : The sulfonamide (-SO₂-NH-) group is a strong electron-withdrawing moiety that facilitates hydrogen bonding and may enhance target binding specificity.

Styryl Substituent : The trans (E)-styryl group introduces π-π stacking capabilities and conformational rigidity, which could influence interactions with hydrophobic enzyme pockets.

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Cores

(a) 5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-Methyl-Furan-2-Sulfonamides ()

- Structural Differences: Replace the indolinone core with a furan ring and substitute the styryl group with 2-oxo-2-(substituted phenyl)ethyl chains.

- Activity : These derivatives exhibit broad-spectrum antimicrobial activity. For example, compound 4a (with para-chlorophenyl substitution) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

(b) Isatin-Based Thiosemicarbazides ()

- Structural Differences : Replace the sulfonamide group with a thiosemicarbazide (-NH-CS-NH-) linker and substitute the styryl group with benzothiazole rings.

- Activity: The Mannich base derivative 1-[N,N-dimethylaminomethyl] isatin-3-[1'(6"-chlorobenzothiazol-2"-yl) thiosemicarbazone] demonstrated potent anti-HIV activity (EC₅₀ = 0.8 µM) and antifungal effects against Candida albicans (MIC = 4 µg/mL) .

- Key Insight : Thiosemicarbazides enhance metal-chelating properties, which may contribute to antiviral activity by targeting viral metalloenzymes.

Indolinone Derivatives with Varied Substituents

(a) 1-Methyl-2-Oxoindolin-5-yl vs. Unsubstituted Indolinone

- Hydrogen Bonding: The 2-oxo group participates in hydrogen-bond networks, as observed in crystallographic studies of related indolinones using SHELXL .

(b) Styryl vs. Phenyl Substituents

- Conformational Effects : The trans (E)-styryl group in the target compound provides greater conformational rigidity than simpler phenyl substituents, which could enhance binding to flat enzymatic surfaces.

Data Table: Structural and Functional Comparison

Mechanistic Insights from Structural Comparisons

- Antimicrobial Activity : Sulfonamides generally inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. The target compound’s styryl group may enhance binding to DHPS’s hydrophobic pocket compared to furan-based analogs .

- Anti-HIV Potential: The absence of thiosemicarbazide in the target compound suggests divergent mechanisms compared to isatin derivatives, possibly targeting HIV integrase or proteases instead .

- Crystallographic Behavior : Hydrogen-bonding patterns in sulfonamides, analyzed via graph-set theory (), indicate that the 2-oxoindolin core likely forms stable R₂²(8) motifs, enhancing crystal packing and stability .

Activité Biologique

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its therapeutic applications in treating central nervous system diseases and other medical conditions. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core structure combined with a phenylethenesulfonamide moiety. This unique combination contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.

| Property | Details |

|---|---|

| Molecular Formula | C17H16N2O3S |

| CAS Number | 1331447-90-5 |

| Molecular Weight | 328.39 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing downstream signaling pathways. Research indicates that its sulfonamide group enhances binding affinity and specificity for these targets.

Potential Molecular Targets

- Enzymes : May inhibit various kinases involved in cellular signaling.

- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) related to central nervous system functions.

Anticancer Properties

Research has indicated that compounds similar to (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. It may reduce oxidative stress and inflammation, contributing to neuronal survival.

Case Studies

-

Inhibition of Protein Kinases

- A study demonstrated that analogs of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide exhibited potent inhibitory activity against various protein kinases, with IC50 values ranging from 23 to 71 nM. This highlights the compound's potential as a scaffold for developing kinase inhibitors .

- Neuroprotective Mechanisms

Research Applications

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide serves multiple roles in scientific research:

- Medicinal Chemistry : As a lead compound for drug development targeting CNS disorders.

- Biochemical Probes : Investigated for studying cellular processes due to its ability to modulate specific pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between sulfonyl chloride derivatives and aryl amines. For example, (E)-2-phenylethenesulfonyl chloride reacts with substituted anilines under mild conditions (e.g., THF or DCM as solvents, room temperature) to yield sulfonamide derivatives. Adjusting stoichiometric ratios (e.g., 1.2:1 amine:sulfonyl chloride) and using bases like triethylamine can improve yields to ~80% . Solvent polarity also plays a role; polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful purification to remove byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the trans-alkene protons (δ ~6.5–7.5 ppm, J = 15–16 Hz) and indolinone NH (δ ~8–10 ppm). Integration ratios validate substituent positions .

- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula and distinguishes regioisomers .

- HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement for sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is used to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide S=O and indolinone NH). Challenges include:

- Disorder in flexible groups : The phenyl-ethene moiety may require constrained refinement or TWIN commands for twinned crystals .

- Anisotropic displacement : High-resolution data (<1.0 Å) improves ellipsoid modeling, but low-resolution datasets necessitate ISOR restraints .

Q. What experimental strategies address contradictory biological activity data across studies for ethenesulfonamide derivatives?

- Methodological Answer : Discrepancies in IC50 values or binding affinities often stem from:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) and ionic strength can alter protein-ligand interactions. Standardize protocols using reference inhibitors .

- Cellular permeability : LogP adjustments (via substituent modifications on the indolinone or phenyl rings) improve membrane penetration. Use Caco-2 assays to validate .

Q. How do solvent effects and reaction mechanisms influence the stereoselectivity of ethenesulfonamide synthesis?

- Methodological Answer :

- Solvent polarity : Polar solvents (e.g., MeOH) stabilize transition states, favoring E-isomers due to reduced steric hindrance during sulfonamide formation. Non-polar solvents (e.g., toluene) may lead to Z-isomer byproducts .

- Mechanistic probes : Deuterium labeling (e.g., D2O quench) or in-situ IR spectroscopy tracks proton transfer steps, confirming a nucleophilic aromatic substitution pathway .

Data Analysis and Optimization

Q. What computational tools are recommended for predicting the binding mode of this compound with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with kinases or receptors. Key steps:

- Protein preparation : Remove crystallographic water molecules and add missing side chains using Swiss-PDB Viewer.

- Grid box placement : Focus on ATP-binding pockets (e.g., for kinase targets) with a 20 ų search space .

Q. How can reaction scalability be maintained without compromising purity in multi-step syntheses?

- Methodological Answer :

- Stepwise monitoring : Use TLC (silica gel, UV visualization) after each step to isolate intermediates.

- Flash chromatography : Optimize gradients (e.g., 10–50% EtOAc/hexane) for bulk purification. For >10 g scales, switch to centrifugal partition chromatography .

Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for structurally similar sulfonamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.